Millettosin
Description
Significance of Natural Products in Scientific Inquiry
Natural products have historically played a crucial role in scientific inquiry, particularly in the discovery of new drugs and the elucidation of biological pathways. Their complex structures, often the result of intricate biosynthetic processes, provide a rich source of inspiration for synthetic chemists and a diverse library of molecules for biological screening. The study of natural products contributes to our understanding of evolution, ecology, and the chemical diversity of life. Many pharmaceuticals currently in use are either directly derived from natural sources or are synthetic analogs inspired by natural product scaffolds.
Millettosin (B600590) within the Context of Specialized Chemical Structures
This compound is a chemical compound classified as a rotenoid flavonoid, falling under the broader categories of flavonoids and polyketides lipidmaps.orgmetabolomicsworkbench.org. Rotenoids are a group of natural products characterized by a specific tetracyclic ring system. This compound possesses a complex structure with a molecular formula of C22H18O7 and a molecular weight of 394.1053 g/mol lipidmaps.orgmetabolomicsworkbench.org. Its structure includes multiple rings, aromatic systems, and oxygen-containing functional groups lipidmaps.org. The presence of a 2,2-dimethylpyrano group and a methylenedioxy group are characteristic features of certain rotenoids and isoflavonoids found in the Millettia genus nih.govresearchgate.net. The specific arrangement and functionalization of these groups contribute to this compound's unique chemical properties and potential biological activities.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Heavy Atoms | 29 | PubChem lipidmaps.org |
| Rings | 6 | PubChem lipidmaps.org |
| Aromatic Rings | 2 | PubChem lipidmaps.org |
| Rotatable Bonds | 0 | PubChem lipidmaps.org |
| Van der Waals Molecular Volume | 333.61 | PubChem lipidmaps.org |
| Topological Polar Surface Area | 93.80 | PubChem lipidmaps.org |
| Hydrogen Bond Donors | 1 | PubChem lipidmaps.org |
| Hydrogen Bond Acceptors | 7 | PubChem lipidmaps.org |
| logP | 3.68 | PubChem lipidmaps.org |
| Molar Refractivity | 102.40 | PubChem lipidmaps.org |
This compound has been isolated from species of the Millettia genus, which are known to be rich sources of isoflavonoids, including rotenoids researchgate.netatauni.edu.trresearchgate.netresearchgate.netnih.govnih.govresearchgate.net.
Overview of Current Research Trajectories for this compound
Current research on this compound primarily focuses on its isolation, structural characterization, and evaluation of its biological activities. Studies have reported the isolation of this compound from various Millettia species and the elucidation of its structure using spectroscopic techniques nih.govacs.orgmdpi.commdpi-res.com.
Research trajectories include investigating its potential as a bioactive compound. For instance, this compound and its epimer, 12α-epi-millettosin, have been explored in the context of inhibiting SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) through in silico studies aphrc.orgnih.gov. These studies suggest potential binding affinities that warrant further experimental validation aphrc.orgnih.gov. Additionally, this compound has been mentioned in reviews discussing the cytotoxic properties of isoflavonoids from Millettia species against cancer cells atauni.edu.trnih.gov.
The study of this compound contributes to the broader understanding of the chemical diversity and potential pharmacological applications of natural products from the Millettia genus. Future research may involve more detailed investigations into its mechanisms of action and potential applications in chemical biology.
Table 2: Selected Research Findings Related to this compound
| Research Area | Key Findings | Source |
| Isolation and Structure Elucidation | Isolated from Millettia species; structure determined by spectroscopic methods. | nih.govacs.orgmdpi.commdpi-res.com |
| Antiviral Potential (in silico) | In silico studies suggest potential inhibitory activity against SARS-CoV-2 RdRp, showing binding affinity. | aphrc.orgnih.gov |
| Cytotoxicity | Mentioned in reviews regarding cytotoxic activity of Millettia isoflavonoids against cancer cells. | atauni.edu.trnih.gov |
This compound is a chemical compound classified as a rotenoid flavonoid. It is a secondary metabolite found in various plant species, particularly within the Millettia genus. Research into this compound primarily focuses on its isolation and characterization from these botanical sources.
Phytochemical Investigations and Isolation of this compound
This compound is a subject of phytochemical investigations aimed at identifying and isolating bioactive compounds from plants. Its presence has been noted in several species of the Millettia genus.
Botanical Origin and Species of the Genus Millettia as this compound Sources
The genus Millettia, belonging to the Fabaceae family, is a known source of various isoflavonoids, including rotenoids like this compound. The genus comprises approximately 260 species distributed across tropical and subtropical regions of Africa, Asia, Australia, and America. atauni.edu.truncst.go.ugwikipedia.org
Millettia usaramensis
Millettia usaramensis is one of the Millettia species from which this compound or related compounds have been investigated. Phytochemical studies on the root bark of Millettia usaramensis have led to the isolation of various rotenoids, flavonoids, and chalcones. africaresearchconnects.comacs.org While this compound itself is not explicitly listed as isolated from M. usaramensis in some studies, related rotenoids such as 12a-epithis compound have been identified in the root bark extract. Other compounds isolated include usararotenoid-A, usararotenoid-C, and dihydrousararotenoid derivatives.
Millettia pachycarpa
Millettia pachycarpa is another species recognized for its phytochemical constituents, including rotenoids and prenylated isoflavonoids. researchgate.netnih.govacs.org Investigations of the root and leaf extracts of M. pachycarpa have resulted in the isolation of numerous compounds, including rotenoids. nih.govacs.org While this compound is not consistently listed as a primary isolate in all studies on M. pachycarpa, the species is a known source of rotenoids, the class of compounds to which this compound belongs. researchgate.netnih.govacs.org Studies on M. pachycarpa have isolated compounds such as tephrosin (B192491), deguelin (B1683977), and 12a-hydroxy-α-toxicarol. nih.govnih.gov
Millettia caerulea
Millettia caerulea has also been subjected to phytochemical analysis, particularly its fruits, leading to the isolation of rotenoids and isoflavonoids. ohiolink.eduresearchgate.netnih.gov this compound has been reported as a known compound isolated from Millettia caerulea. acs.org Studies on this species have also identified new rotenoids and isoflavonoids, along with known analogues like rotenone (B1679576) and 3-hydroxyrotenone. researchgate.netnih.gov
Other Relevant Millettia Species
Beyond the species detailed above, this compound or related rotenoids have been found in other Millettia species. For instance, this compound and its 12a-hydroxy derivative, millettosine, have been reported to occur in Millettia dura, particularly in its seeds and seedpods. uncst.go.ug A comprehensive review on Millettia isoflavonoids lists this compound (129) among the 154 structurally diverse isoflavonoids isolated from nine well-known Millettia species over a three-decade period. atauni.edu.tr These nine species include M. brandisiana, M. griffithii, M. extensa, M. dielsiana, M. dura, M. griffoniana, M. nitida, M. pachycarpa, and M. usaramensis. atauni.edu.tr
Methodologies for Extraction from Plant Matrices
The extraction of this compound and other phytochemicals from Millettia species typically involves the use of organic solvents. Given that isoflavonoids, including rotenoids, are generally polar molecules, polar organic solvents or mixtures are commonly employed. atauni.edu.tr Common solvents used for extraction from Millettia species include ethanol, methanol (B129727), chloroform, dichloromethane, acetone, and ethyl acetate (B1210297). atauni.edu.tr Liquid-liquid extraction procedures are also utilized to obtain extracts of varying polarities. atauni.edu.tr Maceration at room temperature is a frequently used extraction technique. atauni.edu.tr For example, the dried and ground root bark of Millettia usaramensis has been exhaustively extracted with a mixture of CH₂Cl₂/MeOH (1:1) by cold percolation. Similarly, extracts from Millettia pachycarpa have been obtained using solvents like chloroform, ethanol, and water. longdom.org
Advanced Chromatographic Separation Techniques for this compound Isolation
The isolation of this compound from crude plant extracts requires advanced chromatographic separation techniques due to the complexity of the phytochemical mixtures. Various column chromatographic techniques are widely used. acs.orgnih.govresearchgate.net Silica (B1680970) gel packed column chromatography is a popular method, often due to its cost-effectiveness and ease of application. researchgate.net Resins such as Sephadex LH-20 and Toyopearlgel HW-40F have also been employed in place of silica gel for separation. researchgate.net
Advanced techniques like High-Speed Counter-Current Chromatography (HSCCC) and Preparative High-Performance Liquid Chromatography (P-HPLC) are also utilized for the isolation and purification of compounds from Millettia extracts. atauni.edu.trnih.govresearchgate.net P-HPLC is noted for its efficiency in isolating even small amounts of metabolites from complex matrices. atauni.edu.trresearchgate.net Many studies combine two or more of these isolation techniques to effectively purify individual compounds like this compound. atauni.edu.trresearchgate.net For instance, chromatographic separation using techniques such as column chromatography on silica gel, Sephadex LH-20, preparative TLC, and HPLC has been employed in the phytochemical investigation of Millettia species. The isolation of compounds from Millettia usaramensis root bark extract, for example, involved a combination of chromatographic techniques. acs.org
Table 1: Millettia Species as Sources of this compound and Related Rotenoids
| Species | Plant Part Investigated | Compounds Isolated (Examples) |
| Millettia usaramensis | Root bark | 12a-epithis compound, Usararotenoid-A, Usararotenoid-C |
| Millettia pachycarpa | Root, Leaf, Seeds | Tephrosin, Deguelin, 12a-hydroxy-α-toxicarol, Milletenol A |
| Millettia caerulea | Fruits | This compound, Rotenone, 3-hydroxyrotenone, Caeruleanone A, D |
| Millettia dura | Seeds/Seedpods | This compound, Millettosine |
| Other Millettia spp. | Various | This compound and other isoflavonoids/rotenoids |
Table 2: Common Extraction Solvents and Isolation Techniques
| Extraction Solvents | Isolation Techniques |
| Ethanol, Methanol, Chloroform, Dichloromethane, Acetone, Ethyl Acetate, Hexane, Water | Column Chromatography (Silica gel, Sephadex LH-20, Toyopearlgel HW-40F), Preparative TLC, HPLC, HSCCC, VLC |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H18O7 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
14-hydroxy-7,7-dimethyl-2,8,18,20,24-pentaoxahexacyclo[12.11.0.03,12.04,9.015,23.017,21]pentacosa-3(12),4(9),5,10,15,17(21),22-heptaen-13-one |
InChI |
InChI=1S/C22H18O7/c1-21(2)6-5-11-14(29-21)4-3-12-19(11)28-18-9-25-15-8-17-16(26-10-27-17)7-13(15)22(18,24)20(12)23/h3-8,18,24H,9-10H2,1-2H3 |
InChI Key |
UMORYJJPSIXKBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OC4COC5=CC6=C(C=C5C4(C3=O)O)OCO6)C |
Synonyms |
millettosin |
Origin of Product |
United States |
Phytochemical Investigations and Isolation of Millettosin
Advanced Chromatographic Separation Techniques for Millettosin (B600590) Isolation
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a widely used analytical technique in phytochemical investigations for monitoring the separation process and visualizing compounds uncst.go.ugresearchgate.netnih.govresearchgate.netresearchgate.net. In the context of isolating this compound and other isoflavonoids from Millettia species, TLC is often performed on precoated silica (B1680970) gel plates uncst.go.ugnih.govresearchgate.net. It is used to guide column chromatography by indicating which fractions contain the target compounds or mixtures of compounds atauni.edu.trufmg.br. Visualization of spots on TLC plates can be achieved using UV light, often at wavelengths like 254 nm or 386 nm, and sometimes with spraying reagents like sulfuric acid nih.govresearchgate.net. TLC helps in quickly assessing the progress of a separation and determining appropriate solvent systems for larger-scale chromatography researchgate.netresearchgate.net.
Silica Gel Column Chromatography
Silica gel column chromatography is a fundamental technique for the isolation of this compound and other natural products from Millettia extracts uncst.go.uguvic.canih.govufmg.brchula.ac.th. This method utilizes silica gel as the stationary phase, separating compounds based primarily on their polarity uvic.camaterialharvest.com. Crude extracts or fractions obtained from initial purification steps are loaded onto a silica gel column, and compounds are eluted using a gradient or isocratic system of solvents, typically mixtures of polar and nonpolar organic solvents atauni.edu.truvic.caufmg.br. For instance, n-hexane and ethyl acetate (B1210297) mixtures are commonly used as mobile phases in silica gel column chromatography for separating compounds from Millettia extracts ufmg.br. Fractions are collected and monitored by TLC to identify those containing this compound ufmg.br. Silica gel column chromatography is often employed in multiple stages with varying solvent systems to achieve sufficient purity ufmg.br.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique used for both analytical and preparative isolation of natural compounds, including this compound researchgate.netnih.govresearchgate.netnih.govnih.gov. Analytical HPLC is frequently used to determine the purity of isolated compounds and to optimize separation conditions researchgate.netnih.gov. Preparative HPLC allows for the isolation of larger quantities of purified compounds researchgate.netchromatographyonline.com. In the isolation of rotenoids and isoflavones from Millettia species, preparative HPLC has been utilized uncst.go.ugresearchgate.net. For example, a study on Millettia usaramensis used preparative HPLC with an RP C8 column and a water/methanol (B129727) solvent system for the isolation of rotenoids and isoflavones uncst.go.ug. HPLC offers high resolution and can be particularly effective in separating compounds with similar polarities that may be difficult to resolve by traditional column chromatography researchgate.net.
Other Preparative Chromatographic Methods
Beyond silica gel column chromatography and HPLC, other preparative chromatographic techniques are employed in the isolation of compounds from Millettia species. High-Speed Counter-Current Chromatography (HSCCC) is one such method that has been successfully applied to the purification of rotenoids and isoflavones from Millettia pachycarpa researchgate.netnih.gov. HSCCC is a liquid-liquid chromatography technique that does not use a solid support, reducing irreversible adsorption and improving recovery researchgate.netnih.gov. Another method mentioned in the context of Millettia phytochemical investigations is gel filtration chromatography, often using stationary phases like Sephadex LH-20 uncst.go.ug. Gel filtration separates compounds based on their size uncst.go.ug. These methods can be used in conjunction with or as alternatives to silica gel column chromatography and HPLC, depending on the specific properties of the target compound and the complexity of the mixture uncst.go.ugresearchgate.netcup.edu.cn.
Structural Elucidation and Spectroscopic Characterization of Millettosin and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a fundamental tool in organic chemistry for determining the structure of molecules. By analyzing how atomic nuclei respond to a magnetic field, researchers can gain insights into the chemical environment of different atoms within a compound. For Millettosin (B600590) and its analogues, both one-dimensional and two-dimensional NMR techniques are employed to assign specific atoms and their connectivities nih.govatauni.edu.trchula.ac.thprinceton.edu.
Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule nih.gov. The chemical shift (δ) of each proton signal indicates its electronic environment, while the splitting pattern (multiplicity) and coupling constants (J values) reveal the number of neighboring protons researchgate.net. Integration of the signals provides the relative number of protons giving rise to each signal. Analysis of ¹H NMR spectra is essential for identifying different types of protons (e.g., aromatic, aliphatic, hydroxyl) and their positions within the this compound structure. Studies on compounds from Millettia usaramensis have utilized ¹H NMR data, with specific chemical shifts and coupling constants reported for various protons, which aids in the structural assignment of isoflavonoids like this compound .
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule nih.gov. The chemical shifts (δ) of the ¹³C signals are particularly sensitive to the hybridization state and the presence of electronegative atoms or functional groups bonded to the carbon atoms. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are often used in conjunction with ¹³C NMR to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary (C) carbons researchgate.net. ¹³C NMR data, often presented in tables alongside ¹H NMR data, are critical for confirming the presence and type of each carbon atom in this compound and its analogues .
Correlation Spectroscopy (COSY): COSY experiments reveal correlations between protons that are coupled to each other, typically through two or three bonds princeton.eduresearchgate.netyoutube.comyoutube.comsdsu.edu. This helps in identifying spin systems within the molecule.
Heteronuclear Single Quantum Coherence (HSQC): HSQC (or HMQC) experiments show correlations between protons and the carbons directly attached to them (one-bond correlations) princeton.eduresearchgate.nethmdb.canih.govyoutube.comyoutube.comsdsu.edu. This allows for the direct assignment of carbon signals based on known proton signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments show correlations between protons and carbons that are separated by two, three, or even four bonds princeton.eduresearchgate.netyoutube.comyoutube.comsdsu.edu. These long-range correlations are particularly valuable for connecting different parts of the molecule and establishing the positions of quaternary carbons and functional groups.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal spatial correlations between protons that are close to each other in space, regardless of the number of bonds separating them princeton.eduresearchgate.net. This technique is useful for determining the relative stereochemistry and conformation of the molecule.
The combined data from these 2D NMR experiments provide a comprehensive map of the molecular connectivity and spatial arrangement, allowing for the confident assignment of the complete structure of this compound and its analogues acs.orgresearchgate.net.
Carbon-13 NMR (¹³C NMR)
Mass Spectrometry (MS) for Molecular Formula Determination
Mass Spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, which provides information about the molecular weight and elemental composition of a compound nih.govmdpi.comnih.goveuropa.eu. MS is often coupled with chromatographic techniques for the analysis of complex mixtures.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is commonly used for determining the exact mass of a molecule, which allows for the calculation of its elemental composition nih.govmdpi.comeuropa.euresearchgate.netchemrxiv.org. ESI is a soft ionization technique suitable for polar and thermolabile compounds like isoflavonoids. HRESIMS provides a highly accurate measurement of the molecular ion peak, which is crucial for confirming the molecular formula deduced from elemental analysis or spectroscopic data. Studies on new isoflavone (B191592) derivatives have reported HRESIMS data, including the protonated molecular ion peak ([M + H]⁺) and the corresponding calculated exact mass, to confirm their molecular formulas mdpi.com.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography (LC) with the detection and structural information capabilities of tandem mass spectrometry (MS/MS) colab.wsmdpi.comsemanticscholar.orgmdpi.comr-biopharm.comnih.govnih.govresearchgate.net. LC separates the components of a mixture before they enter the mass spectrometer. In MS/MS, selected ions (precursor ions) are fragmented, and the resulting fragment ions (product ions) are detected. The fragmentation pattern is characteristic of the molecule's structure and provides valuable information for structural elucidation and confirmation nih.goveuropa.eunih.gov. LC-MS/MS is a sensitive and efficient method for the analysis of natural products, including isoflavonoids, and is used to identify and characterize this compound and its analogues in plant extracts mdpi.commdpi.comsemanticscholar.orgmdpi.comr-biopharm.comnih.govnih.govresearchgate.net.
The combination of retention time from LC and the specific fragmentation pattern from MS/MS allows for the confident identification of known compounds and provides essential data for the structural determination of new analogues mdpi.comr-biopharm.comnih.govresearchgate.net.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate and identify volatile and semi-volatile compounds within a sample. researchgate.netnih.gov While specific GC-MS data for this compound itself is not extensively detailed in the provided search results, GC-MS has been applied to analyze the chemical constituents of Millettia speciosa extracts, where compounds like beta-sitosterol, (Z)-9-octadecenamide, and gamma-sitosterol were identified as major components in different extracts. researchgate.netnih.gov GC-MS involves separating compounds based on their boiling points and interaction with a stationary phase in a gas chromatograph, followed by fragmentation and detection of the ions in a mass spectrometer to obtain a mass spectrum, which serves as a fingerprint for identification. researchgate.netnih.govgalaxyproject.orgfrontier-lab.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is used to measure the absorption or transmission of light in the UV and visible regions of the electromagnetic spectrum by a sample. technologynetworks.comwikipedia.org This technique is particularly useful for analyzing compounds containing chromophores, which are structural moieties that absorb light at specific wavelengths. wikipedia.orgmsu.edu UV-Vis spectroscopy can provide information about the presence and nature of conjugated systems and aromatic rings within a molecule. While specific UV-Vis absorption maxima (λmax) for this compound are not explicitly provided in the search results, similar rotenoids have shown characteristic UV spectra. nih.gov UV-Vis spectroscopy is a routine method for identifying and quantifying compounds that absorb in this region. wikipedia.orgunchainedlabs.com
Comparative Structural Analysis with Related Isoflavonoids and Rotenoids
This compound belongs to the rotenoid subclass of isoflavonoids, a large group of secondary metabolites found in Millettia species. metabolomicsworkbench.orgmetabolomicsworkbench.orgatauni.edu.tr Comparative structural analysis with related isoflavonoids and rotenoids helps in understanding the structural features that define this class of compounds and the variations that lead to different analogues.
This compound Derivatives and Analogues
Millettia species are known to produce a wide array of isoflavonoids and rotenoids. atauni.edu.trresearchgate.net this compound is a known rotenoid found in these plants. uncst.go.ugacs.org Analogues and derivatives of this compound can vary in their substitution patterns, oxygenation, and the stereochemistry of the rotenoid core. For instance, studies on Millettia caerulea and Millettia usaramensis have reported the isolation of several rotenoids and isoflavonoids, some of which are structurally related to this compound. nih.govresearchgate.netuncst.go.ug Comparative analysis of NMR data, such as ¹³C NMR shifts, has been used to identify structural differences between this compound and its analogues, particularly concerning the substituents on the A-ring. nih.govresearchgate.net Other related compounds found in Millettia species include millettone (B191884) and 12a-epithis compound. uncst.go.ugresearchgate.net The structural diversity within this group is significant, with variations in prenylation, hydroxylation, and methylation patterns contributing to the range of isolated compounds. atauni.edu.tr
Biosynthesis and Metabolic Pathways of Millettosin
Proposed Precursor Derivation from Primary Metabolism
Secondary metabolites, including flavonoids and rotenoids like millettosin (B600590), originate from precursors generated by primary metabolic pathways. nih.govatlantis-press.combyjus.com Key primary metabolic routes that contribute to the biosynthesis of phenolic compounds, a class that includes flavonoids and rotenoids, are the shikimic acid pathway and the malonic acid pathway. nih.govatlantis-press.com
The shikimic acid pathway is central to the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and various other aromatic compounds in plants, fungi, and bacteria. wikipedia.org This pathway starts with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate, both intermediates of primary metabolism (glycolysis and the pentose (B10789219) phosphate (B84403) pathway, respectively), leading to the formation of chorismate. atlantis-press.comwikipedia.org Chorismate serves as a precursor for the phenylpropanoid pathway, which yields cinnamic acid derivatives that are subsequently modified and utilized in flavonoid biosynthesis. nih.gov
The malonic acid pathway, also known as the polyketide pathway, involves the head-to-tail condensation of acetyl-CoA units. lipidmaps.org This pathway is responsible for the biosynthesis of a diverse range of natural products, including flavonoids. lipidmaps.org The combination of precursors from the shikimic acid and malonic acid pathways is characteristic of flavonoid biosynthesis, suggesting that this compound, as a rotenoid flavonoid, likely follows a similar convergent pathway. lipidmaps.orgnih.gov
Dimethylallyl diphosphate (B83284) (DMAPP), a five-carbon isoprene (B109036) unit derived from the mevalonic acid (MVA) pathway or the methylerythritol-4-phosphate (MEP) pathway (both part of primary metabolism), has been postulated as the source for the isoprene unit incorporated into the D-ring of rotenoids. acs.org This suggests that the biosynthesis of this compound involves prenylation, a process where an isoprenoid unit is added to an aromatic structure. acs.org
Enzyme Systems and Catalytic Steps in this compound Biosynthesis
The transformation of primary metabolic precursors into complex secondary metabolites like this compound is mediated by a series of specific enzymes. These enzymes catalyze distinct steps, including cyclization, hydroxylation, methylation, and prenylation. While the complete enzymatic pathway for this compound is not fully elucidated, research on rotenoid biosynthesis in general provides insights into the potential enzyme systems involved.
Flavonoid biosynthesis, a related pathway, involves enzymes such as chalcone (B49325) synthases (CHS), chalcone isomerases (CHI), flavanone (B1672756) 3β-hydroxylases (F3H), flavonoid 3′-hydroxylases (F3′H), and flavonoid 3′,5′-hydroxylases (F3′5′H). These enzymes catalyze key steps in the formation of the flavonoid backbone.
Rotenoid biosynthesis is thought to involve additional enzymatic steps that modify the basic flavonoid structure, including cyclization reactions to form the characteristic rotenoid ring system and potentially enzymes responsible for the incorporation of the prenyl unit. acs.org Studies have postulated that prenylation of rotenoids occurs after the formation of the core ring system, with compounds like rot-2′-enonic acid potentially serving as intermediates for the formation of the E-ring. acs.org Dimethylallyl diphosphate (DMAPP) is indicated as the source of the isoprene unit. acs.org
Enzymes involved in natural product biosynthesis often belong to large superfamilies, such as polyketide synthases (PKSs), which are responsible for assembling polyketide chains from acyl-CoA units. nih.gov Other enzyme classes frequently encountered in secondary metabolism include cytochrome P450 monooxygenases (CYP450s) for hydroxylation and other oxidative modifications, methyltransferases for adding methyl groups, and glycosyltransferases for attaching sugar moieties. nih.govwikipedia.org The specific enzymes catalyzing the steps in this compound biosynthesis would need to be identified through biochemical and genetic studies. Catalysis in biological systems, mediated by enzymes, involves lowering the activation energy of reactions and often proceeds through the formation of intermediate complexes with the substrate. lumenlearning.combyjus.com
Genetic and Molecular Basis of Biosynthetic Enzymes
The enzymes involved in the biosynthesis of natural products are encoded by specific genes. In many cases, the genes encoding enzymes for a particular biosynthetic pathway are clustered together in the genome, forming biosynthetic gene clusters (BGCs). nih.govplos.org This clustering can facilitate the coordinated regulation of gene expression and the evolution of new metabolic pathways. plos.org
Identifying the genes responsible for this compound biosynthesis typically involves a combination of genetic and molecular approaches. These can include:
Genome sequencing and analysis: Searching for putative BGCs based on the presence of genes encoding enzymes commonly found in secondary metabolism (e.g., PKSs, CYP450s, methyltransferases). nih.gov
Transcriptomics: Analyzing gene expression patterns in tissues or conditions where this compound is produced to identify co-expressed genes that may be involved in the pathway. maxapress.com
Association studies: Correlating genetic variation with differences in this compound production levels.
Once candidate genes are identified, their functions can be validated through techniques such as gene knockout or silencing, and heterologous expression in a suitable host organism. frontiersin.org Understanding the genetic and molecular basis provides a foundation for metabolic engineering efforts. nih.govnih.gov
Strategies for Elucidating Biosynthetic Pathways
Elucidating the complete biosynthetic pathway of a natural product like this compound is a challenging but crucial task. Various strategies are employed, often in combination:
Isolation and structural elucidation of intermediates: Identifying compounds structurally related to this compound that accumulate in the producing organism can provide clues about the sequential enzymatic transformations. acs.org
Isotopic labeling studies: Feeding the organism with isotopically labeled precursors (e.g., 13C or 2H labeled compounds) and analyzing the labeling pattern in the final product can help trace the origin of atoms and identify key intermediates. nih.gov
Enzyme assays: Characterizing the catalytic activity of purified or recombinantly expressed enzymes on proposed substrates. nih.gov
Genetic approaches: Using mutants deficient in specific genes to observe the effect on metabolite production. frontiersin.org
'Omics' technologies: Integrating data from genomics, transcriptomics, proteomics, and metabolomics to identify candidate genes and enzymes and to understand the metabolic flux. maxapress.comnih.gov
Bioinformatics tools: Utilizing databases and algorithms to predict BGCs and enzyme functions based on sequence similarity and genomic context. nih.govmaxapress.com
Chemoproteomics: Employing activity-based probes to directly identify and profile active enzymes involved in the biosynthetic pathway. frontiersin.org
A proposed biosynthetic pathway can be initially hypothesized based on known chemical reactions and the structures of identified compounds. nih.gov Candidate genes can then be screened using methods like co-expression analysis and gene cluster analysis. nih.gov Functional validation of these candidate genes is a critical next step, often involving in vitro or in vivo experiments. maxapress.com
Metabolic Engineering Approaches for Modulating this compound Production
Metabolic engineering offers strategies to manipulate the biosynthetic pathways of organisms to enhance the production of desired compounds, including natural products like this compound. wikipedia.orgnih.gov By modifying the genetic and regulatory processes within a cell, it is possible to optimize the flux of intermediates towards the target molecule. wikipedia.org
Approaches for metabolic engineering of this compound production could include:
Overexpression of pathway genes: Increasing the levels of key enzymes to accelerate rate-limiting steps in the biosynthesis. wikipedia.org
Blocking competing pathways: Reducing the flux of precursors into alternative metabolic routes that divert resources away from this compound biosynthesis. wikipedia.org
Heterologous expression: Transferring the genes encoding the this compound biosynthetic pathway into a more amenable host organism (e.g., Escherichia coli or yeast) for large-scale production. wikipedia.orgnih.gov
Enzyme engineering: Modifying the catalytic properties of biosynthetic enzymes to improve their efficiency or specificity. wikipedia.org
Optimization of regulatory elements: Modulating the expression of genes through the use of strong promoters or other regulatory sequences. nih.gov
Systems biology tools: Using computational models to analyze the metabolic network and identify targets for engineering. rsc.org
Metabolic engineering efforts require a solid understanding of the biosynthetic pathway, the enzymes involved, and their regulation. nih.gov By applying these strategies, it may be possible to develop sustainable and efficient methods for producing this compound. nih.gov
Synthetic Chemistry and Derivatization of Millettosin
Academic Total Synthesis Approaches of Isoflavonoids
Total synthesis in academia serves as a crucial testbed for developing new synthetic methodologies and strategies, confirming structural assignments, and providing sufficient material for biological evaluation wikipedia.orgorganic-chemistry.org. Isoflavonoids, including Millettosin (B600590), are synthesized in nature via the phenylpropanoid pathway, involving enzymes like chalcone (B49325) isomerase (CHI) and isoflavone (B191592) synthase (IFS) which form the basic chromophore atauni.edu.tr.
Academic approaches to the total synthesis of isoflavonoids often employ strategies that mirror or are inspired by their biosynthesis, such as the oxidative rearrangement of chalcones, or utilize established methods like the deoxybenzoin (B349326) route rsc.orgnih.gov. Modern synthetic methods, including metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, have also been successfully applied to construct the isoflavone skeleton rsc.orgnih.govacs.org. For instance, the Suzuki-Miyaura coupling of 3-halogenated chromenones with arylboronic acids is a common approach for synthesizing isoflavones nih.gov. Divergent total synthesis strategies, starting from common intermediates to access multiple isoflavone natural products, have also been reported acs.orgoup.com.
While total synthesis of isoflavonoids provides access to these complex molecules, the complexity of rotenoids like this compound, which feature an additional fused ring system (ring E), presents unique challenges. Early synthetic studies on rotenoids date back to the mid-20th century, with total syntheses of compounds like rotenone (B1679576) being reported thieme-connect.com. More recent academic efforts have focused on developing general synthetic routes to rotenoids, often employing key steps such as stereospecific rearrangements and cyclizations thieme-connect.com.
Semisynthetic Modification of this compound Core Structure
Semisynthesis involves the modification of naturally occurring compounds to produce derivatives with altered properties, such as improved activity or reduced toxicity wikipedia.org. This compound, being a natural product isolated from Millettia species, can serve as a starting material for semisynthetic modifications atauni.edu.trresearchgate.net.
While specific detailed examples of semisynthetic modifications directly on the this compound core structure were not extensively detailed in the search results, the broader context of rotenoid and isoflavonoid (B1168493) semisynthesis is relevant. For example, rotenone, a related rotenoid, has been used as a precursor in the semisynthesis of other rotenoids atauni.edu.trthieme-connect.com. Semisynthetic approaches are also employed in the development of antimalarial drugs derived from natural sources, including those from Millettia species researchgate.netkab.ac.ug. The structural complexity of rotenoids suggests that semisynthetic modifications could involve alterations to the various rings (A, B, C, D, E) or functional groups to explore structure-activity relationships (SAR) atauni.edu.trkab.ac.ug.
Design and Synthesis of Novel this compound Analogues
The design and synthesis of novel analogues of natural products like this compound are driven by the desire to discover compounds with enhanced biological activities or more favorable pharmacological profiles organic-chemistry.orgnih.gov. This compound has been identified as a lead molecule for structural modification and SAR analysis atauni.edu.tr.
The synthesis of isoflavonoid analogues often involves modifying the basic isoflavone skeleton or incorporating different substituents and ring systems mdpi.com. Approaches to designing and synthesizing analogues can include:
Modification of the A and B rings: Introducing different substitution patterns, functional groups, or even alternative aromatic or heteroaromatic rings.
Alterations to the C ring: Modifying the oxidation state or introducing substituents.
Modifications to the E ring (in rotenoids): Altering the prenyl or cyclized prenyl group structure.
Detailed research findings on the synthesis of specific this compound analogues and their associated data tables were not prominently featured in the search results. However, the synthesis of analogues of other isoflavonoids and related compounds provides insight into the synthetic strategies employed. For example, the synthesis of novel analogues of other bioactive compounds based on Biginelli reaction has been reported nih.gov. The synthesis of isoflavone derivatives through methods like Suzuki-Miyaura coupling also allows for the introduction of diverse aryl groups, facilitating analogue synthesis rsc.orgacs.org.
Stereoselective Synthetic Strategies
Stereoselective synthesis is critical for producing chiral compounds with high enantiomeric purity, which is often essential for their biological activity mdpi.comresearchgate.net. Many isoflavonoids, including this compound, are chiral molecules.
Various stereoselective synthetic strategies have been explored for isoflavonoids. These include:
Asymmetric hydrogenation of isoflavones or isoflavenes. rsc.org
Stereoselective construction of pyran rings using reactions like the Claisen rearrangement/cyclization. mdpi.com
Asymmetric transfer hydrogenation (ATH) and dynamic kinetic resolution (DKR) to obtain chiral intermediates like cis-3-phenylchroman-4-ols, which can be used for the synthesis of chiral isoflavanones. mdpi.comresearchgate.net
Chiral auxiliaries have been applied in reactions like asymmetric aldol (B89426) reactions. mdpi.com
Stereoselective cyclization reactions have been developed for the synthesis of pterocarpans, another class of isoflavonoids. researchgate.net
For rotenoids, including this compound, stereospecific reactions are crucial for establishing the correct absolute configuration at chiral centers, particularly at the 12a position. Synthetic routes to rotenoids have featured stereospecific rearrangements thieme-connect.com.
Development of Efficient Synthetic Routes for Academic Research
Developing efficient synthetic routes is a key goal in academic research, aiming to access target molecules in fewer steps, with higher yields, and often with improved sustainability researchgate.netescholarship.orgchemrxiv.org. For complex natural products like this compound, efficient routes are vital for making them accessible for further study.
Efficient synthetic routes for isoflavonoids and rotenoids in academic settings often involve:
Step-economical approaches: Designing routes that minimize the number of synthetic steps. oup.com
Divergent synthesis: Utilizing common intermediates to synthesize multiple related compounds. acs.orgoup.com
Cascade or tandem reactions: Combining multiple transformations in a single step to increase efficiency. oup.com
Utilization of metal-catalyzed cross-coupling reactions: These reactions often allow for the rapid assembly of complex structures. rsc.orgnih.govacs.org
Development of new methodologies: Creating novel reactions or strategies to overcome specific synthetic challenges. wikipedia.orgescholarship.org
While a specific "most efficient" route to this compound itself was not detailed, the principles of efficient synthesis are applied to the broader class of isoflavonoids and rotenoids. The focus in academic synthesis is often on demonstrating novel strategies and methodologies, which can then inform the development of more practical routes. wikipedia.orgresearchgate.net
Mechanistic Biological Activities of Millettosin in Model Systems
Antioxidant Activity and Oxidative Stress Modulation Research
Information specifically detailing the antioxidant activity and mechanisms of oxidative stress modulation by Millettosin (B600590) was not found in the provided search results. Studies on other compounds, including those from Millettia species or other flavonoids, have investigated antioxidant properties through various assays such as DPPH and ABTS, and their role in modulating oxidative stress. Oxidative stress modulation is also recognized as a strategy in various therapeutic contexts, including cancer. However, direct research findings on this compound's specific effects in these areas are not available in the provided context.
Anti-inflammatory Mechanisms in Cellular and In Vivo Models
Detailed research specifically on the anti-inflammatory mechanisms of this compound in cellular and in vivo models was not found in the provided search results. The broader class of flavonoids, to which this compound belongs, is known for anti-inflammatory properties, often involving the modulation of pro-inflammatory mediators and signaling pathways. Studies on other compounds from Millettia species have also shown anti-inflammatory effects. However, specific mechanistic data for this compound in this context is not available.
Inhibition of Nitric Oxide Production in Macrophage Cell Lines
Specific research findings on the inhibition of nitric oxide (NO) production by this compound in macrophage cell lines were not found in the provided search results. Studies on other flavonoids and compounds from Millettia species have demonstrated the ability to inhibit LPS-induced NO production in macrophage cell lines like RAW 264.7 by regulating enzymes such as inducible nitric oxide synthase (iNOS) metabolomicsworkbench.orglipidmaps.org. Macrophages play a critical role in the inflammatory response, and the modulation of NO production is a key anti-inflammatory mechanism. However, data specific to this compound's effects on NO production in macrophages is not available.
Modulation of Inflammatory Cytokine Release
Information regarding the modulation of inflammatory cytokine release by this compound was not found in the provided search results. Inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are crucial mediators of inflammation, and their release can be modulated by various compounds. Research on other natural compounds and extracts has explored their effects on cytokine production in cellular models like macrophages and monocytes. However, specific data detailing this compound's impact on inflammatory cytokine release is not available.
Effects in Zebrafish Inflammation Models
Specific research detailing the effects of this compound in zebrafish inflammation models was not found in the provided search results. Zebrafish are utilized as in vivo models to study inflammation and screen for anti-inflammatory compounds, with various methods for inducing inflammation, such as tail fin amputation or chemical treatment. While an isoflavone (B191592) from Millettia pacchycarpa has shown effects in a zebrafish inflammation model, specific findings for this compound in this model system are not available.
Research on Anticancer and Cytotoxic Mechanisms in Cancer Cell Lines
Detailed research specifically on the anticancer and cytotoxic mechanisms of this compound in cancer cell lines was not found in the provided search results. Compounds from Millettia species have been investigated for their cytotoxic effects on cancer cells. The broader categories of flavonoids and rotenoids also contain compounds with reported anticancer activities metabolomicsworkbench.org. However, specific mechanistic data regarding this compound's effects on cancer cell lines is not available in the provided context.
Induction of Apoptosis and Cell Cycle Arrest
Specific research findings on the induction of apoptosis and cell cycle arrest by this compound in cancer cell lines were not found in the provided search results. Apoptosis (programmed cell death) and cell cycle arrest are key mechanisms by which potential anticancer agents exert their effects. Studies on various natural compounds have demonstrated their ability to induce apoptosis and/or cell cycle arrest in different cancer cell lines through various pathways. While compounds from Millettia pachycarpa have been shown to induce apoptosis, specific data on how this compound affects apoptosis or cell cycle progression in cancer cells is not available.
Inhibition of Cell Growth and Proliferation
Research indicates that various compounds can inhibit cell growth and proliferation in different cell lines. For instance, studies on bladder cancer cell lines (RT112, UMUC3, and TCCSup) have shown that certain extracts can significantly down-regulate their growth and proliferation. nih.gov Similarly, inhibition of specific signaling pathways, such as GSK3β in porcine muscle satellite cells, has been shown to increase proliferation rates, while activation decreases them. mdpi.com The inhibition of MDM2 has also been observed to slow cell proliferation and activate apoptosis in ADPKD cell lines. unife.it While these studies highlight the potential for compounds to influence cell growth, specific detailed research findings on this compound's direct inhibition of cell growth and proliferation in various model systems were not prominently found in the provided search results.
Modulation of Specific Cellular Signaling Pathways
Cellular signaling pathways are crucial for communication between cells and their environment, regulating various cellular processes including growth, differentiation, and survival. researchgate.netnumberanalytics.com Modulation of these pathways can influence cellular responses and potentially ameliorate pathological processes. researchgate.net Examples of major cellular signaling pathways include the MAPK/ERK pathway, involved in cell growth and differentiation, and the PI3K/Akt pathway, which regulates cell survival and metabolism. numberanalytics.com Neuromodulators, for instance, can interact with these pathways through direct activation, modulation of receptor activity, or regulation of gene expression. numberanalytics.com Studies on other compounds have demonstrated their ability to modulate pathways like PI3K/AKT/mTOR and STAT3, impacting cell proliferation and apoptosis. researchgate.netplos.org While the importance of cellular signaling pathway modulation is evident, specific research detailing how this compound directly modulates particular pathways was not extensively covered in the provided search snippets.
Antiprotozoal Activity Research in Parasite Models
Antiprotozoal activity is a critical area of research, particularly concerning diseases like malaria, amoebiasis, giardiasis, and trichomoniasis, which affect millions globally. mdpi.compreprints.orgmdpi.com Studies evaluate the effectiveness of compounds against various protozoan parasites, such as Entamoeba histolytica, Giardia lamblia, Trichomonas vaginalis, Trypanosoma brucei rhodesiense, Trypanosoma cruzi, and Leishmania donovani. mdpi.compreprints.orgnih.govresearchgate.net Assays typically involve exposing parasites to different concentrations of a compound and determining the half-maximal inhibitory concentration (IC50). mdpi.compreprints.orgnih.govparahostdis.org
Activity against Plasmodium falciparum
Plasmodium falciparum is a major cause of malaria, particularly in Africa. ekb.eglshtm.ac.uk The development of drug resistance in P. falciparum highlights the urgent need for new antimalarial agents with novel mechanisms of action. lshtm.ac.ukfrontiersin.org Research on the activity of compounds against P. falciparum often involves in vitro assays using different strains, including chloroquine-sensitive and chloroquine-resistant strains. parahostdis.org The IC50 value is a key metric used to assess the potency of a compound against the parasite. parahostdis.org Studies have investigated various compounds and extracts for their antiplasmodial activity. For example, methanol (B129727) leaf extract of Andrographis paniculata has shown significant inhibitory activity against P. falciparum in vitro. ekb.eg While the provided search results mention P. falciparum in the context of antiprotozoal and antimalarial research, specific data on this compound's direct activity against P. falciparum was not found.
Anti-insecticidal and Antimalarial Mechanistic Studies
Understanding the mechanisms by which compounds exert anti-insecticidal and antimalarial effects is crucial for developing effective control strategies and overcoming resistance. lshtm.ac.ukfrontiersin.org Antimalarial drugs target various stages of the Plasmodium life cycle, including the asexual blood stage responsible for symptoms and the transmission stages (gametocytes). mdpi.com Mechanisms of action can involve inhibiting essential parasite processes like hemoglobin digestion or targeting specific enzymes. mdpi.comfrontiersin.org Insecticides target the mosquito vectors that transmit malaria. malariada.org Resistance to both antimalarial drugs and insecticides is a significant challenge. lshtm.ac.ukfrontiersin.org Research in this area focuses on identifying novel targets and understanding resistance mechanisms, often involving genetic studies and molecular analyses. lshtm.ac.uknih.gov While the search results discuss anti-insecticidal and antimalarial mechanisms in general, specific mechanistic studies related to this compound were not identified.
Antiviral Activity Research in Cell Culture Models
Antiviral activity research in cell culture models is a common approach to evaluate the potential of compounds against viral infections. researchgate.netscienceopen.com These studies typically involve exposing infected cells to different concentrations of a compound and measuring the reduction in viral replication or other indicators of viral activity. researchgate.netscienceopen.com Cell culture models are used to study a variety of viruses, including respiratory syncytial virus (RSV), human rhinovirus (HRV), and coronaviruses like SARS-CoV-2. scienceopen.comresearchgate.net
Inhibition of Viral Proliferation, Attachment, and Biosynthesis
Antiviral compounds can act through various mechanisms, including inhibiting viral proliferation, blocking viral attachment to host cells, or interfering with viral biosynthesis. scienceopen.comscienceopen.comnih.gov For example, some compounds prevent viral entry by binding to host cell surface molecules that viruses use for attachment. scienceopen.com Others inhibit viral replication by targeting essential viral enzymes or interfering with the synthesis of viral proteins or genetic material. scienceopen.comnih.gov Studies on other natural products, such as thiamyxins, have shown potent antiviral activity against RNA viruses by inhibiting their replication in cell culture models. nih.gov While the provided search results mention antiviral activity and mechanisms like inhibition of viral attachment and biosynthesis in the context of other compounds and viruses, specific research on this compound's antiviral activity and its mechanisms was not found.
Molecular Targets and Cellular Pathways of Millettosin Action
Identification of Specific Molecular Targets
Research has identified several key proteins and pathways that are directly or indirectly affected by Millettosin (B600590). These include transcription factors, signaling proteins, and enzymes involved in cellular stress responses, detoxification, and neurotransmission.
Nuclear Factor Kappa B (NF-κB) Pathway Modulation
The Nuclear Factor Kappa B (NF-κB) pathway is a critical regulator of inflammatory and immune responses, cell proliferation, and survival. scielo.brnih.gov Dysregulation of this pathway is implicated in numerous diseases, including cancer. scielo.brkne-publishing.com The activation of NF-κB involves the phosphorylation and subsequent degradation of its inhibitory IκB proteins, allowing the NF-κB dimers to translocate to the nucleus and initiate the transcription of target genes. nih.gov These genes include those encoding for cytokines, chemokines, and anti-apoptotic proteins. nih.gov Some natural compounds have been shown to inhibit NF-κB activity, representing a potential therapeutic strategy for inflammatory diseases and certain cancers. scielo.br While the direct interaction of this compound with NF-κB components requires further elucidation, its influence on inflammatory processes suggests a potential modulatory role in this pathway.
K-Ras Signaling Pathway Interference
The Kirsten rat sarcoma viral oncogene homolog (K-Ras) is a small GTPase that acts as a molecular switch in signal transduction pathways, regulating cell proliferation, differentiation, and apoptosis. frontiersin.orgmdpi.com Mutations in the KRAS gene are among the most common in human cancers, leading to constitutively active K-Ras protein and uncontrolled cell growth. mdpi.comspphllc.com The K-Ras protein signals through downstream effector pathways, most notably the MAPK/ERK and PI3K/AKT pathways. mdpi.comresearchgate.net Interference with K-Ras localization to the plasma membrane or its interaction with downstream effectors is a key strategy in developing anticancer therapies. frontiersin.org The potential for this compound to interfere with the K-Ras signaling cascade is an area of interest for its potential anticancer effects.
Quinone Reductase Induction
Quinone reductase (QR), specifically NAD(P)H:quinone oxidoreductase 1 (NQO1), is a phase II detoxification enzyme that plays a crucial role in protecting cells from oxidative stress and carcinogens. rsc.orgnih.gov It catalyzes the two-electron reduction of quinones to hydroquinones, a process that is generally considered a detoxification step, preventing the generation of reactive oxygen species. nih.gov The induction of quinone reductase is a recognized biomarker for chemoprevention, as elevated levels of this enzyme can enhance the cellular defense against carcinogenic insults. nih.gov Certain natural compounds, known as monofunctional or bifunctional inducers, can increase the expression of QR. nih.gov Studies on rotenoids, the class of compounds to which this compound belongs, have shown that some members can potently induce quinone reductase activity in vitro. researchgate.net For instance, caeruleanones B and C, isolated from Millettia caerulea, demonstrated significant quinone reductase induction. researchgate.net
Table 1: Quinone Reductase Induction by Selected Compounds
| Compound/Extract | Concentration | Induction Ratio (IR) | Cell Line |
| Dichloromethane extract of Spondias tuberosa | 20 µg/mL | 2.8 | Hepa1c1c7 |
This table presents data on the quinone reductase-inducing activity of a plant extract, illustrating the type of assay used to evaluate this effect. Data specific to this compound is a subject for further research.
BiP and Endoplasmic Reticulum (ER) Stress Pathway Activation
The endoplasmic reticulum (ER) is the primary site for the synthesis and folding of secreted and transmembrane proteins. mdpi.com A variety of physiological and pathological conditions can disrupt ER function, leading to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. mdpi.combiomolther.org To cope with this stress, cells activate a complex signaling network called the Unfolded Protein Response (UPR). mdpi.combiomolther.orgplos.org A key regulator of the UPR is the chaperone protein BiP (Binding immunoglobulin protein), also known as GRP78. mdpi.combiomolther.org Under normal conditions, BiP binds to and keeps the three main ER stress sensors—IRE1, PERK, and ATF6—in an inactive state. mdpi.combiomolther.org Upon ER stress, BiP dissociates from these sensors to assist in folding the accumulated unfolded proteins, leading to the activation of the UPR pathways. mdpi.comnih.gov This activation aims to restore ER homeostasis but can trigger cell death if the stress is too severe or prolonged. mdpi.com The ability of a compound to modulate BiP and the ER stress pathway can have significant implications for cell fate.
Lanosterol 14α-Demethylase (CYP51) Interactions
Lanosterol 14α-demethylase, a cytochrome P450 enzyme also known as CYP51, is a crucial enzyme in the biosynthesis of sterols in eukaryotes. nih.govwikipedia.org It catalyzes the removal of the 14α-methyl group from lanosterol, a key step in the pathway leading to the formation of cholesterol in animals and ergosterol (B1671047) in fungi. nih.govwikipedia.org Due to its essential role, CYP51 is a major target for antifungal drugs, particularly azoles, which inhibit the enzyme and disrupt fungal membrane integrity. mdpi.comresearchgate.net The active site of CYP51 contains a heme cofactor that is central to its catalytic function. redalyc.org The interaction of small molecules with this active site can modulate the enzyme's activity. Investigating the interaction of compounds like this compound with CYP51 could reveal potential antifungal or other metabolic modulatory effects.
Cholinesterase Enzyme Inhibition
Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are enzymes that hydrolyze the neurotransmitter acetylcholine (B1216132), thereby terminating its action at cholinergic synapses. nih.govwikipedia.org Inhibitors of these enzymes, known as cholinesterase inhibitors, increase the level and duration of acetylcholine in the synapse and are used therapeutically for conditions such as Alzheimer's disease and myasthenia gravis. nih.govtaylorandfrancis.com These inhibitors can be reversible, irreversible, or quasi-irreversible, binding to the active site of the enzyme and preventing acetylcholine breakdown. nih.govresearchgate.net The evaluation of natural compounds for cholinesterase inhibitory activity is an active area of research for discovering new therapeutic agents. unesp.br
Other Identified Cellular Receptors or Enzymes
While specific cellular receptors for this compound are not extensively documented in the provided search results, in silico studies have identified potential enzymatic targets. One such study highlighted the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2 as a potential target for 12a-epi-millettosin, a structurally related compound. researchgate.netthieme-connect.com This suggests that this compound and its derivatives may interact with viral enzymes, although further experimental validation is required. The general mechanism of enzyme-linked receptors involves ligand binding to the extracellular domain, which triggers enzymatic activity in the intracellular domain, initiating a signaling cascade. csu.edu.aunih.govteachmephysiology.comwikipedia.org
Elucidation of Cellular and Subcellular Effects
The effects of this compound at the cellular and subcellular levels are multifaceted, impacting various bacterial processes and host-pathogen interactions.
Impact on Biofilm Formation
Biofilm formation in bacteria like Staphylococcus aureus is a complex process involving adhesion, aggregation, and maturation stages, often mediated by an extracellular matrix. nih.govplos.orgfrontiersin.org This matrix can be composed of polysaccharides, proteins, and extracellular DNA (eDNA). plos.org The formation of biofilms is a critical virulence factor, protecting bacteria from the host immune system and antibiotics. nih.govfrontiersin.org Studies have shown that a decrease in the second messenger cyclic-di-AMP can trigger biofilm formation in S. aureus. nih.gov While direct studies on this compound's effect on biofilm formation are not detailed, its potential antibacterial properties suggest it could interfere with this process. atauni.edu.tr The ability of S. aureus to form biofilms is strain-dependent and influenced by environmental factors. frontiersin.orgmdpi.com
Alteration of Bacterial Attachment to Host Ligands
Bacterial adhesion to host cells is a crucial first step in colonization and infection, often mediated by adhesins binding to specific host ligands. researchgate.netlibretexts.orgdiva-portal.org These interactions can be highly specific and are critical for the pathogen's ability to establish itself. diva-portal.org Bacteria can express multiple adhesins, allowing them to bind to various host ligands. diva-portal.org For instance, Staphylococcus aureus utilizes surface proteins to bind to host matrix molecules. frontiersin.org Research on this compound's direct impact on this process is not explicitly covered in the provided results. However, compounds that interfere with bacterial adhesion are considered promising for preventing infections. diva-portal.org
Neutralization of Toxicity Towards Cultured Cells
Bacterial toxins play a significant role in the pathogenesis of many infections by damaging host cells. nih.gov Some toxins are pore-forming, leading to cell lysis, while others have more specific cytotoxic activities. nih.govuomustansiriyah.edu.iq The neutralization of these toxins is a key therapeutic strategy. nih.gov For example, some treatments aim to block the action of toxins like Panton-Valentine leukocidin (PVL) produced by S. aureus. nih.gov While the provided information does not directly state that this compound neutralizes bacterial toxicity, its reported cytotoxic activity against cancer cells suggests it has effects on cellular viability. atauni.edu.tr The development of agents that can neutralize bacterial toxins is an active area of research. nih.govmedsci.org
Epigenetic Modulation and Gene Expression Regulation
Epigenetic modifications, such as DNA methylation and histone alterations, play a crucial role in regulating gene expression without changing the DNA sequence itself. mdpi.comfrontiersin.org These modifications can be influenced by external factors and are implicated in various diseases, including cancer. nih.gov Viruses, for instance, can alter the host's epigenetic landscape, leading to changes in gene expression that can contribute to tumorigenesis. frontiersin.org While there is no specific information on this compound's role in epigenetic modulation, the ability of natural compounds to influence these pathways is an area of growing interest for therapeutic development. mdpi.comnih.gov
Research on Structure-Activity Relationships (SAR)
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a compound by modifying its chemical structure. mdpi.comnih.govresearchgate.net For antibacterial agents, SAR studies help in designing new derivatives with enhanced potency and a better spectrum of activity. mdpi.comunina.it In the context of isoflavonoids like this compound, the diverse structures found in nature provide a rich source for such investigations. atauni.edu.tr For example, the presence and position of prenyl or geranyl groups can significantly influence the biological activities of isoflavonoids. While specific SAR studies for this compound are mentioned as a future research direction, detailed experimental data is not provided in the search results. However, the general principle of SAR suggests that modifications to the this compound scaffold could lead to the development of more potent antibacterial or cytotoxic agents. atauni.edu.trmdpi.com
Correlation of Chemical Moieties with Biological Effects
The principle of structure-activity relationship (SAR) posits that the biological activity of a molecule is directly related to its chemical structure. dotmatics.comunacademy.com Analyzing the SAR for this compound and related rotenoids allows researchers to identify the specific chemical groups (moieties) responsible for their biological effects.
Rotenoids are characterized by a core tetracyclic scaffold, comprising fused A, B, C, and D rings. buu.ac.th While this core structure is fundamental to their general bioactivity, specific substitutions and stereochemical orientations determine the potency and type of biological effect.
Key Structure-Activity Relationship Insights:
Mitochondrial Complex I Inhibition: The activity of rotenoids against mitochondrial complex I (NADH:ubiquinone oxidoreductase) is highly dependent on specific structural features. Studies on rotenone (B1679576) and deguelin (B1683977) have shown that a bent conformation at the B/C ring junction, substitutions on the E ring, and the presence of 2,3-dimethoxy groups on the A-ring are critical for potent inhibition. nih.gov The variation in these moieties among different rotenoids can lead to significant differences in their inhibitory activity. nih.gov
Antiviral Activity: The rotenoid scaffold itself is a strong determinant of antiviral properties. Several rotenoids, including rotenone, deguelin, and tephrosin (B192491), exhibit significant antiviral activity against human adenovirus (HAdV) at nanomolar concentrations. researchgate.netnih.gov This suggests that the fundamental four-ring structure is a key pharmacophore for this effect. The mechanism can vary; for instance, rotenone appears to disrupt microtubular polymerization, thereby preventing viral particles from reaching the cell nucleus, while deguelin and tephrosin act on later stages of the viral replication cycle. nih.gov
Larvicidal Activity: The presence or absence of specific functional groups can dramatically alter biological activity. In one study, this compound was found to be inactive as a larvicide, whereas related rotenoids like deguelin and tephrosin were active. This difference was attributed to the importance of saturation at the B/C ring junction and the presence of methoxy (B1213986) groups at the C-2 and/or C-3 positions for larvicidal effects, features that may be absent or modified in this compound.
These findings underscore that while the rotenoid backbone of this compound confers a general potential for bioactivity, its specific biological profile is fine-tuned by its unique pattern of substituents and stereochemistry.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. dotmatics.commdpi.com These models relate predictor variables, which are physicochemical properties or theoretical molecular descriptors, to a response variable, such as a measured biological effect (e.g., IC₅₀ value). unacademy.com A validated QSAR model can predict the activity of new or untested compounds. acs.orgnih.gov
Despite the known biological activities of rotenoids, specific QSAR models focused exclusively on this compound are not widely reported in the scientific literature, representing a notable research gap. However, the principles of QSAR can be readily applied to this class of compounds.
A typical workflow for developing a QSAR model for rotenoids like this compound would involve:
Data Set Assembly: A series of rotenoid analogues with experimentally determined biological activities against a specific target (e.g., antiviral or anti-parasitic) would be compiled to serve as the training set for the model. nih.govnih.gov
Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure and can include:
Physicochemical Properties: Such as lipophilicity (LogP) and electronic effects (Hammett constant). slideshare.net
Topological Descriptors: Which describe the connectivity of atoms.
3D Descriptors: Which relate to the three-dimensional shape and steric properties of the molecule (Taft's steric factor). slideshare.net
Model Generation and Validation: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that best correlates the descriptors with the observed biological activity. nih.gov The model's robustness and predictive power are then rigorously tested using internal and external validation techniques. mdpi.com
For example, QSAR analyses of other natural product classes, such as retinoids, have successfully identified the importance of stereochemical features and lipophilicity for biological activity, demonstrating the power of this approach. nih.gov The development of a robust QSAR model for this compound and its analogues could significantly accelerate the discovery of new lead compounds by enabling the prediction of their activity prior to synthesis.
Insights for Rational Design of this compound Analogues
The rational design of new molecules involves making targeted structural modifications to a lead compound to enhance its desired biological effects and minimize off-target activities. nih.gov Insights from both SAR and QSAR provide a powerful foundation for the rational design of novel this compound analogues.
Strategies for Analogue Design:
Target-Oriented Modification: Based on SAR studies, specific parts of the this compound molecule can be modified to improve interaction with a known biological target. For instance, to design potent inhibitors of mitochondrial complex I, modifications could focus on introducing or optimizing the bent B/C ring junction and the substitution pattern on the A and E rings, which are known to be crucial for this activity. nih.gov Similarly, studies on deguelin-based analogues as Hsp90 inhibitors have shown that even truncated B- and C-ring compounds can exhibit excellent antiproliferative activity, suggesting that simplified, more synthetically accessible this compound analogues could be designed. acs.org
QSAR-Guided Optimization: A validated QSAR model allows for the in silico design and screening of virtual compounds. nih.gov Researchers can propose novel analogues of this compound on a computer, calculate their molecular descriptors, and use the QSAR equation to predict their biological activity. This process enables the prioritization of candidates with the highest predicted potency for chemical synthesis and biological testing, making the drug discovery process more efficient. dotmatics.com
Scaffold Diversification: The rotenoid scaffold of this compound can be used as a starting point for creating libraries of related compounds. By systematically altering substituents at various positions, it is possible to explore the chemical space around the core structure. chemrxiv.org This approach can lead to the discovery of analogues with entirely new biological activities or improved selectivity for a particular molecular target.
By combining knowledge of key structural moieties (from SAR), the predictive power of computational models (from QSAR), and detailed information about molecular targets (from biochemical assays), researchers can rationally design the next generation of this compound-based compounds with potentially enhanced therapeutic properties.
Advanced Analytical Methods in Millettosin Research
High-Throughput Screening (HTS) in Target and Phenotypic Assays
High-Throughput Screening (HTS) is a widely adopted process in drug discovery that enables the rapid evaluation of large libraries of chemical and biological compounds against specific biological targets or in phenotypic assays. bmglabtech.comwikipedia.org This approach leverages automation and robotics to accelerate the identification of compounds exhibiting desired activities. bmglabtech.comyoutube.com
In the context of Millettosin (B600590) research, HTS has been applied, particularly in the search for antiviral agents. This compound and its analogue, 12α-epi-Millettosin, have been computationally evaluated for their potential inhibitory effects against SARS-CoV-2 targets, such as the RNA-dependent RNA polymerase (RdRp). These in silico studies suggested favorable binding affinities and interactions with key residues in the enzyme's active site, the divalent-cation–binding site, and the nucleotide triphosphate entry channel. scienceopen.comthieme-connect.comresearchgate.net
Phenotypic screening, another strategy used in natural product discovery, focuses on observing the effect of compounds on a cellular or organismal phenotype without necessarily knowing the direct molecular target. nih.gov While effective for identifying bioactive natural products, challenges can arise regarding the compatibility of complex plant extracts with standard HTS protocols. nih.gov A comprehensive screening approach often integrates both targeted and phenotypic assays to maximize the chances of discovering active compounds and understanding their effects. nih.gov
This compound has also been investigated for its antiplasmodial activity. In phenotypic assays against Plasmodium falciparum strains W2 and D6, this compound demonstrated activity, with IC₅₀ values of 87.9 ± 8.9 µg/ml against W2 and 66.7 ± 30.2 µg/ml against D6. This highlights the role of phenotypic assays in identifying the potential therapeutic applications of natural compounds like this compound.
Below is a table summarizing the antiplasmodial activity of this compound:
| Compound | Plasmodium falciparum Strain | IC₅₀ (µg/ml) |
| This compound | W2 | 87.9 ± 8.9 |
| This compound | D6 | 66.7 ± 30.2 |
Metabolomics and Proteomics Approaches to Pathway Elucidation
Metabolomics and proteomics are powerful systems biology approaches used to comprehensively analyze the small molecule metabolites and proteins within a biological system, respectively. These techniques are invaluable for understanding the biochemical pathways in which a compound is involved, its biosynthesis, and its effects on cellular processes. This compound is classified within metabolomics databases as a polyketide, specifically a flavonoid of the rotenoid subclass. lipidmaps.orgmetabolomicsworkbench.org
Research into the biosynthesis of flavonoids, the broader class to which this compound belongs, has shown that their production in legumes proceeds via the phenylpropanoid pathway, involving key enzymes like chalcone (B49325) isomerase (CHI) and isoflavone (B191592) synthase (IFS). atauni.edu.tr While direct detailed studies specifically applying metabolomics or proteomics to fully elucidate the intricate biosynthetic pathway of this compound itself were not extensively detailed in the provided search results, these techniques are fundamentally relevant. Metabolomics can identify and quantify intermediate metabolites in the pathway, while proteomics can reveal the enzymes involved in the different biosynthetic steps. ableweb.org Comparative metabolomics has been used in related studies to identify differential metabolites and suggest interference with pathways, such as amino acid transportation, by rotenolone, a related compound. researchgate.net The application of these "omics" approaches holds significant potential for a deeper understanding of how this compound is produced in plants and how it interacts with biological systems at a molecular level.
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic techniques are indispensable for the isolation, purification, purity assessment, and quantification of this compound from complex natural extracts. Various methods, including column chromatography, Thin-Layer Chromatography (TLC), and High-Performance Liquid Chromatography (HPLC), are routinely employed in the study of compounds from Millettia species. nih.govresearchgate.netuncst.go.ugacs.orgmdpi.comresearchgate.net
Column chromatography and preparative HPLC are frequently used for the initial isolation and purification of this compound and other rotenoids and isoflavonoids from plant extracts, often guided by bioactivity. nih.govresearchgate.netacs.orgmdpi.comresearchgate.net TLC serves as a basic yet effective tool for monitoring the separation process and assessing the purity of isolated fractions, with single spots on a chromatogram indicating a relatively pure compound. researchgate.net
HPLC is considered particularly well-suited for chemical purity testing and quantification due to its ability to separate and detect components in a sample, ensuring the absence of contaminants and accurately determining the amount of the target compound. moravek.com Assessing peak purity in HPLC chromatograms, often using detectors like Diode Array Detectors (DAD) and Mass Spectrometry (MS), is critical to confirm that a peak corresponds to a single compound and not co-eluting impurities. chromatographyonline.comchromatographyonline.comlcms.cz Challenges can arise when co-eluting impurities have very similar structures or spectral properties, making their differentiation difficult. chromatographyonline.comchromatographyonline.com In such cases, techniques like two-dimensional liquid chromatography (2D-LC) can serve as a complementary method to enhance separation and improve peak purity determination. chromatographyonline.com Accurate purity assessment is paramount to ensure the reliability of biological activity data and the safety of any potential applications. moravek.comlcms.cz
Computational and Chemoinformatic Studies of Millettosin
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (such as Millettosin) to a receptor (typically a protein) globalresearchonline.netfrontiersin.org. This method aims to simulate the interaction between a small molecule and a target protein at the atomic level, providing insights into the potential binding modes and the strength of the interaction, often expressed as a binding energy score frontiersin.orgnrfhh.com. Molecular docking studies can help identify potential biological targets for a compound and guide further experimental research nrfhh.comdlshsi.edu.ph. The process typically involves preparing the ligand and target structures, performing the docking simulation using specialized software, and analyzing the resulting poses and binding energies nrfhh.comnih.gov.
While general molecular docking principles and applications are well-established globalresearchonline.netfrontiersin.orgnrfhh.comdlshsi.edu.phnih.gov, specific detailed research findings on molecular docking simulations solely focused on This compound (B600590) and its interactions with particular biological targets were not prominently found in the provided search results. However, the methodology is widely applied to natural compounds to assess their potential interactions with various proteins, including those involved in diseases frontiersin.orgnrfhh.comdlshsi.edu.ph.
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulation is a computational method that analyzes the physical movements of atoms and molecules over time by numerically solving Newton's equations of motion ucsf.eduwikipedia.org. This technique provides a dynamic view of a system's evolution, allowing researchers to study the conformational changes of molecules, the stability of ligand-target complexes, and the behavior of biological systems in different environments ucsf.eduwikipedia.orgnih.govinflibnet.ac.in. MD simulations are crucial for understanding the flexibility of molecules and how they interact with their surroundings, offering a more realistic representation compared to static docking poses nih.govinflibnet.ac.in.
Analysis of MD simulation results can include metrics such as Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to measure the flexibility of specific residues, Radius of Gyration (Rg) to evaluate the compactness of a structure, and analysis of hydrogen bonds and Solvent Accessible Surface Area (SASA) nih.govinflibnet.ac.innih.gov. These analyses provide detailed information about the dynamic behavior of the molecule and its interactions within a simulated environment nih.govinflibnet.ac.innih.gov.
While the principles and applications of MD simulations are broadly discussed in the context of studying molecular behavior and interactions ucsf.eduwikipedia.orgnih.govinflibnet.ac.innih.govuiuc.edu, specific detailed research findings on MD simulations solely focused on this compound were not explicitly found in the provided search results. However, MD simulations are often used in conjunction with molecular docking to further validate and analyze the stability of predicted ligand-target interactions nih.govresearchgate.net.
Network Pharmacology Approaches to Complex Biological Systems
Network pharmacology is an emerging discipline that integrates bioinformatics, systems biology, and pharmacology to understand the complex interactions between drugs, targets, and diseases within biological networks nih.govnih.govfrontiersin.org. This approach moves beyond the traditional "one drug, one target" paradigm to explore the multi-target and multi-pathway effects of compounds nih.govfrontiersin.org. By constructing networks of drug-compound-target-pathway-disease, researchers can gain a more holistic understanding of how a compound might exert its therapeutic effects nih.govfrontiersin.org.
Network pharmacology typically involves identifying the potential targets of a compound using databases and prediction tools, collecting disease-related targets, finding the intersection between compound targets and disease targets, and performing enrichment analyses (such as Gene Ontology and KEGG pathway analysis) to identify the biological processes and pathways that are most likely to be modulated by the compound nih.govnih.govfrontiersin.org. This approach is particularly useful for studying the mechanisms of action of natural products, which often contain multiple active compounds that can interact with multiple targets nih.govfrontiersin.org.
While the application of network pharmacology to study natural compounds and their effects on complex diseases is a growing area researchgate.netnih.govnih.govfrontiersin.orgresearchgate.net, specific detailed research findings on network pharmacology approaches solely focused on this compound were not explicitly found in the provided search results. However, the methodology provides a framework for investigating how this compound might interact with various biological targets and pathways relevant to specific conditions.
In Silico Prediction and Modeling of Biological Activities
In silico prediction and modeling of biological activities involve using computational methods to predict various properties and activities of chemical compounds, including their potential biological effects globalresearchonline.netmdpi.comresearchgate.net. These methods often utilize quantitative structure-activity relationship (QSAR) models, which build mathematical relationships between the structural and chemical properties of compounds (molecular descriptors) and their observed biological activities globalresearchonline.netresearchgate.net. By training models on compounds with known activities, researchers can predict the activities of new or untested compounds globalresearchonline.net.
Other in silico methods for predicting biological activities include virtual screening, which computationally filters large databases of compounds to identify potential hits based on predicted properties or interactions azolifesciences.comsheffield.ac.uk, and the prediction of ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity properties azolifesciences.comresearchgate.netnih.gov. These predictions help prioritize compounds for further experimental testing, making the drug discovery process more efficient mdpi.comresearchgate.netnih.gov.
While in silico prediction and modeling are widely applied in drug discovery and chemoinformatics globalresearchonline.netazolifesciences.commdpi.comresearchgate.netnih.gov, specific detailed research findings on in silico prediction and modeling solely focused on the biological activities of this compound were not explicitly found in the provided search results. However, the general methodologies described are applicable to the study of natural compounds like this compound to predict their potential biological activities based on their chemical structure globalresearchonline.netmdpi.comresearchgate.net.
Future Directions and Academic Research Perspectives
Exploration of Undiscovered Biological Activities and Novel Mechanisms
Future research should prioritize the comprehensive screening of Millettosin (B600590) for a wider spectrum of biological activities beyond those currently explored for related compounds. While some Millettia isoflavonoids have shown potential in areas such as anticancer, anti-inflammatory, estrogenic, and antibacterial activities, the specific biological profile of this compound requires deeper investigation. atauni.edu.tr Predictive computational methods can be employed to forecast potential biological activities based on structural similarity to known bioactive metabolites. nii.ac.jp This can help prioritize experimental testing for activities such as antiviral effects, particularly against emerging pathogens like SARS-CoV-2, where related compounds have shown inhibitory potential against key viral enzymes like RNA-dependent RNA polymerase (RdRp) in in silico studies. researchgate.netnih.govresearchgate.netaphrc.orgnih.gov
Beyond identifying new activities, a crucial future direction is the detailed elucidation of the underlying molecular mechanisms by which this compound exerts its effects. This involves investigating its interactions with various biological targets, including enzymes and receptors, and understanding how these interactions influence cellular signaling pathways and gene expression. biosynth.com Studies could focus on identifying specific protein targets and mapping the downstream events triggered by this compound binding.
Deeper Elucidation of this compound Biosynthesis and its Enzymology
Understanding the biosynthetic pathway of this compound is fundamental for sustainable production and potential pathway engineering. While the general biosynthesis of flavonoids in legumes follows the phenylpropanoid pathway involving enzymes like chalcone (B49325) isomerase (CHI) and isoflavone (B191592) synthase (IFS), the specific enzymatic steps and intermediates leading to complex rotenoids like this compound are often not fully elucidated. atauni.edu.trnih.gov Future research should aim to identify and characterize the specific enzymes involved in the later stages of this compound biosynthesis. frontiersin.orgnih.gov This could involve genetic and genomic approaches to identify candidate genes encoding biosynthetic enzymes, followed by functional characterization through in vitro assays or heterologous expression in suitable host systems. frontiersin.orgnih.gov Elucidating the enzymology will not only provide insights into the natural production of this compound but also open avenues for metabolic engineering to enhance its yield or produce novel analogues through synthetic biology approaches. univ-tours.fr
Development of Advanced Analytical Techniques for this compound Quantitation and Characterization
Accurate and sensitive analytical methods are essential for the reliable detection, quantification, and characterization of this compound in various matrices, including plant extracts, biological samples, and synthetic reaction mixtures. Future research should focus on developing and validating advanced analytical techniques specifically tailored for this compound. This could involve optimizing chromatographic methods (e.g., HPLC, UPLC) coupled with sensitive detectors like mass spectrometry (MS) for both qualitative and quantitative analysis. nih.govbiointron.com Advanced MS techniques can provide detailed structural information and help identify potential metabolites or degradation products of this compound. biointron.com The development of standardized and validated analytical protocols will be crucial for supporting preclinical and clinical studies, as well as for quality control of this compound derived from natural sources or synthesis.
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
A holistic understanding of this compound's biological effects requires the integration of data from multiple "omics" technologies. azolifesciences.comfrontiersin.orgmdpi.com Future research should employ multi-omics approaches, combining genomics, transcriptomics, proteomics, and metabolomics data from biological systems treated with this compound. azolifesciences.commdpi.comisglobal.orgdokumen.pub This integrated analysis can reveal complex interactions and regulatory mechanisms across different biological levels, providing a more comprehensive picture of how this compound impacts cellular pathways and functions. azolifesciences.com Bioinformatics and computational tools are essential for processing, analyzing, and integrating these diverse datasets to identify key molecular changes and networks influenced by this compound. azolifesciences.comfrontiersin.orgmdpi.com
Academic Collaborations and Interdisciplinary Research Initiatives
Advancing the understanding of this compound necessitates collaborative efforts across different scientific disciplines. researchgate.netnih.govmdpi.comdiva-portal.org Future research should foster academic collaborations between chemists, biologists, pharmacologists, computational scientists, and botanists. diva-portal.orguni-jena.de Interdisciplinary research initiatives can leverage diverse expertise to address complex research questions related to this compound, from its isolation and structural characterization to its biological evaluation and mechanism of action studies. researchgate.netnih.govuni-jena.de Collaborative projects can facilitate the sharing of resources, knowledge, and techniques, accelerating the pace of discovery and potentially leading to novel applications for this compound and its analogues. nih.govdiva-portal.org
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for identifying and characterizing Millettosin in complex biological matrices?
- Answer : Use hyphenated techniques like LC-MS/MS or GC-MS for structural elucidation, coupled with NMR spectroscopy to confirm stereochemistry. Validate purity via HPLC with UV/Vis or diode-array detection, ensuring calibration against certified reference materials. Document protocols in alignment with reproducibility standards, including solvent systems, column specifications, and detection parameters .
Q. How can researchers establish baseline pharmacokinetic parameters for this compound in preclinical models?
- Answer : Conduct dose-response studies in animal models (e.g., rodents) using oral/intravenous administration. Measure plasma concentration-time profiles to calculate AUC, Cmax, and Tmax. Employ compartmental modeling (e.g., non-linear mixed-effects) to estimate absorption/distribution kinetics. Include negative controls to account for matrix effects in bioanalytical assays .
Advanced Research Questions
Q. What experimental designs mitigate confounding factors when comparing this compound’s efficacy to synthetic analogs?
- Answer : Implement randomized, double-blind crossover studies with washout periods to control for inter-individual variability. Use stratified sampling based on metabolic phenotypes (e.g., CYP450 polymorphisms). Apply ANOVA or mixed-effects models to isolate compound-specific effects from covariates like diet or genetic background .
Q. How should researchers address discrepancies in reported bioactivity of this compound across in vitro and in vivo studies?
- Answer : Perform meta-analyses to quantify heterogeneity (e.g., I² statistic) and identify moderators (e.g., cell line specificity, dosing regimens). Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based assays). Report negative results and assay limitations (e.g., solubility, stability) in supplementary data to enhance transparency .
Q. What strategies ensure robust validation of this compound’s molecular targets in signal transduction pathways?
- Answer : Combine siRNA knockdown/CRISPR-Cas9 gene editing with proteomic profiling (e.g., SILAC) to confirm target engagement. Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinity. Cross-validate with computational docking studies to assess binding site compatibility .
Methodological Guidance for Data Reporting
Q. How should researchers document synthetic pathways and purity assessments for this compound derivatives?
- Answer : Provide step-by-step synthetic protocols with yields, reaction conditions (temperature, catalysts), and purification methods (e.g., column chromatography gradients). Include <sup>1</sup>H/<sup>13</sup>C NMR spectra and high-resolution mass spectrometry (HRMS) data in supplementary files. For known compounds, cite prior spectral data; for novel derivatives, report melting points and elemental analysis .
Q. What statistical frameworks are optimal for analyzing dose-dependent cytotoxicity of this compound?
- Answer : Fit dose-response curves using four-parameter logistic models (e.g., Hill equation) to calculate IC50 values. Apply bootstrap resampling to estimate 95% confidence intervals. For multi-concentration assays, use false discovery rate (FDR) correction to adjust for multiple comparisons .
Tables for Methodological Reference
| Parameter | Recommended Technique | Key Considerations |
|---|---|---|
| Structural Elucidation | LC-MS/MS, NMR | Validate against certified reference standards |
| Pharmacokinetic Profiling | Non-compartmental analysis | Account for species-specific metabolic clearance |
| Target Validation | CRISPR-Cas9 + Proteomics | Use orthogonal assays to reduce false positives |
| Statistical Analysis | Mixed-effects models | Control for inter-study variability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
